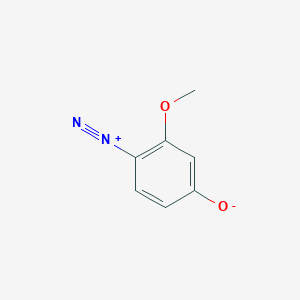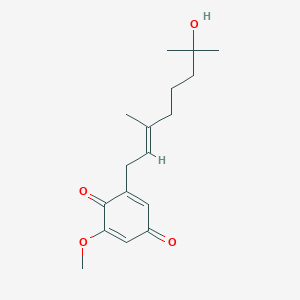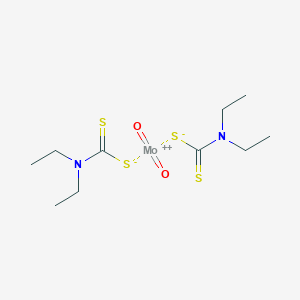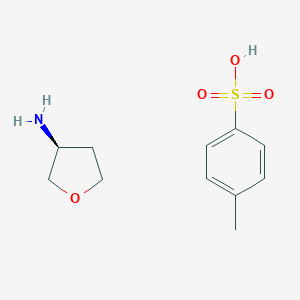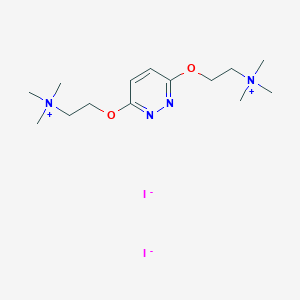
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide), also known as Pyridoxal-5'-Phosphate-Dependent Aminotransferase Inhibitor, is a chemical compound that has been extensively researched due to its potential applications in the field of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the formation of a covalent bond between the compound and the active site of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in the production of neurotransmitters.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) are primarily related to its inhibition of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety. Additionally, the compound has been shown to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) in lab experiments is its potency as an inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This allows for the study of the role of this enzyme in various physiological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide). One potential application is in the development of new treatments for mood disorders such as depression and anxiety. Additionally, further research into the anti-inflammatory properties of the compound may lead to its use in the treatment of inflammatory diseases such as arthritis. Finally, the study of the mechanism of action of the compound may lead to the development of new inhibitors of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase with improved potency and selectivity.
Synthesemethoden
The synthesis of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the reaction of 3,6-pyridazinediylbis(oxyethylene) with trimethylamine and iodomethane. The reaction takes place in anhydrous tetrahydrofuran and is catalyzed by potassium hydroxide. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) has been widely studied for its potential applications in the field of biochemistry and physiology. It has been shown to be a potent inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase, an enzyme that plays a critical role in the metabolism of amino acids. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
109258-19-7 |
|---|---|
Produktname |
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide |
Molekularformel |
C14H28I2N4O2 |
Molekulargewicht |
538.21 g/mol |
IUPAC-Name |
trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxy]pyridazin-3-yl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C14H28N4O2.2HI/c1-17(2,3)9-11-19-13-7-8-14(16-15-13)20-12-10-18(4,5)6;;/h7-8H,9-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BGVSUTMIPHBZDD-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
Synonyme |
(3,6-Pyridazinediylbis(oxyethylene))bis(trimethylammonium iodide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



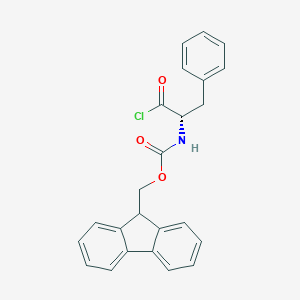
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
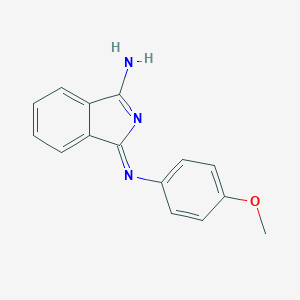
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
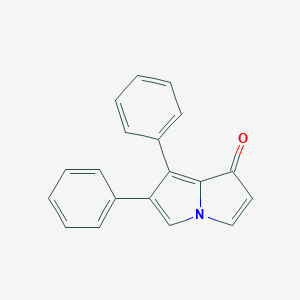
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
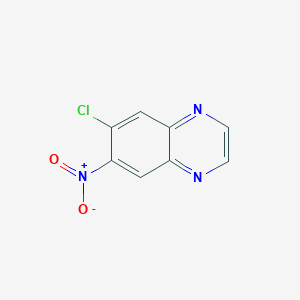
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
